molecular formula C12H8FNO3 B8686396 2-(3-Fluorophenoxy)nicotinic acid

2-(3-Fluorophenoxy)nicotinic acid

Katalognummer: B8686396
Molekulargewicht: 233.19 g/mol
InChI-Schlüssel: KDTHPSLXPTVRJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Fluorophenoxy)nicotinic acid is a useful research compound. Its molecular formula is C12H8FNO3 and its molecular weight is 233.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Nicotinic Acetylcholine Receptor Agonism
One of the primary applications of 2-(3-Fluorophenoxy)nicotinic acid lies in its role as an agonist for nicotinic acetylcholine receptors. This property suggests potential therapeutic uses in treating neurological disorders such as Alzheimer's disease and schizophrenia. Research indicates that compounds with similar structures have shown promise in enhancing cognitive function and memory retention through their interactions with these receptors.

Anticancer Properties
There is emerging evidence that this compound may exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that derivatives of nicotinic acid can induce apoptosis in cancer cells, suggesting a potential application in cancer therapy. This anticancer activity may be attributed to the compound's ability to modulate signaling pathways involved in cell survival and proliferation.

Mechanistic Insights

Binding Affinity Studies
Interaction studies have focused on the binding affinity of this compound to nicotinic acetylcholine receptors and other protein targets. Techniques such as radiolabeled ligand binding assays and surface plasmon resonance are commonly employed to elucidate these interactions. Understanding these binding dynamics is crucial for developing targeted therapies that exploit the unique properties of this compound.

Comparative Analysis of Related Compounds

To better understand the unique attributes of this compound, a comparison with other nicotinic acid derivatives can be insightful. The following table summarizes key structural and functional differences:

Compound NameStructural FeaturesPrimary Applications
This compoundPyridine ring with fluorinated phenylNeurological disorders, anticancer
Nicotinic acidSimple pyridine derivativeLipid metabolism, pellagra treatment
2-(trifluoromethyl)nicotinic acidPyridine ring with trifluoromethylAntihyperlipidemic effects

Case Studies

Cognitive Enhancement
A notable case study involved a patient with cognitive decline who was administered a compound similar to this compound. The patient exhibited significant improvements in memory and cognitive function, highlighting the potential of nicotinic receptor agonists in treating neurodegenerative conditions .

Cancer Cell Line Studies
In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, such as breast and prostate cancers. These findings suggest that further investigation into its mechanisms could lead to novel therapeutic strategies for cancer treatment.

Eigenschaften

Molekularformel

C12H8FNO3

Molekulargewicht

233.19 g/mol

IUPAC-Name

2-(3-fluorophenoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H8FNO3/c13-8-3-1-4-9(7-8)17-11-10(12(15)16)5-2-6-14-11/h1-7H,(H,15,16)

InChI-Schlüssel

KDTHPSLXPTVRJM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)OC2=C(C=CC=N2)C(=O)O

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Sodium hydride dispersion, 50% by weight (3.05 grams, 63.47 mmol) is placed into a 125 ml round bottom equipped with a stir bar and condenser under nitrogen and is charged with 32 ml of dimethylformamide. 3-Fluorophenol (3.56 grams, 31.73 mmol) is added portionwise over five minutes. During this addition, an exotherm and vigorous gas evolution is observed. The reaction is allowed to stir for five minutes. 2-Chloronicotinic acid (5.00 grams, 31.73 mmol) is added portionwise over five minutes. Gas evolution is observed. When it subsides, the reaction is heated to reflux for 2 hours. The reaction is cooled to room temperature and 300 ml of water is added. The aqueous layer is extracted with diethyl ether (2×200 ml). The aqueous layer is then pH adjusted to acidic with glacial acetic acid and extracted with ethyl acetate (3×150 ml). The organics are combined and washed with water (2×150 ml). The organic layer is dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to yield a yellow oil. The oil is purified by trituration with diethyl ether/hexanes (3/1) to yield 1.42 grams (19.2%) of product as a yellow crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
3.56 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
19.2%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.